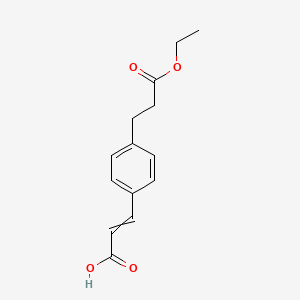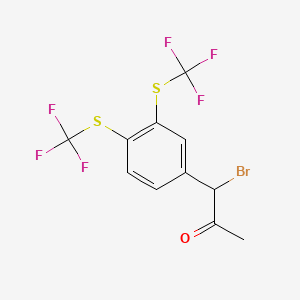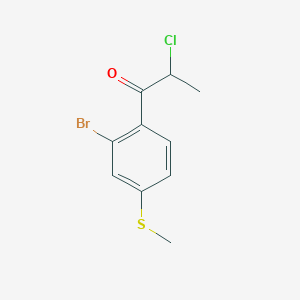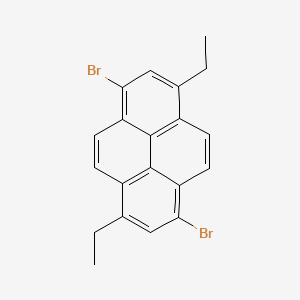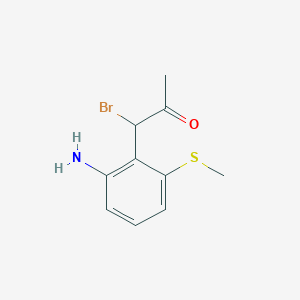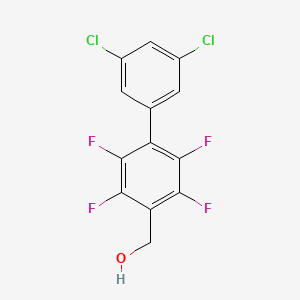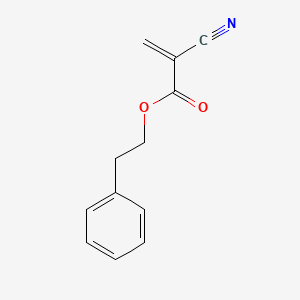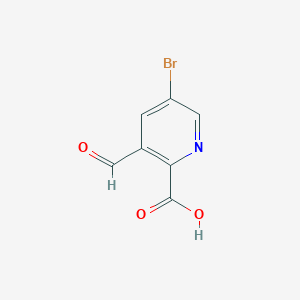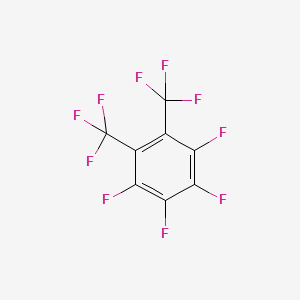
o-Xylene, decafluoro-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
o-Xylene, decafluoro-: is a fluorinated aromatic hydrocarbon with the molecular formula C8F10 . It is a derivative of o-xylene where all hydrogen atoms are replaced by fluorine atoms. This compound is known for its unique chemical properties, making it valuable in various scientific and industrial applications .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of o-Xylene, decafluoro- typically involves the fluorination of o-xylene. One common method is the direct fluorination using elemental fluorine (F2) under controlled conditions. This process requires careful handling due to the highly reactive nature of fluorine .
Industrial Production Methods: Industrial production of o-Xylene, decafluoro- often employs continuous-flow nitration processes. This method optimizes parameters such as temperature, ratio of sulfuric acid to nitric acid, and flow rate to achieve high yields and purity .
Analyse Des Réactions Chimiques
Types of Reactions: o-Xylene, decafluoro- undergoes various chemical reactions, including:
Oxidation: Reaction with oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) to form corresponding carboxylic acids.
Reduction: Reduction reactions using reagents like lithium aluminum hydride (LiAlH4) to produce partially fluorinated compounds.
Substitution: Nucleophilic aromatic substitution reactions with nucleophiles such as amines or thiols.
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)
Reduction: Lithium aluminum hydride (LiAlH4)
Substitution: Amines, thiols
Major Products Formed:
Oxidation: Fluorinated carboxylic acids
Reduction: Partially fluorinated compounds
Substitution: Fluorinated aromatic compounds with various functional groups
Applications De Recherche Scientifique
Chemistry: o-Xylene, decafluoro- is used as a reagent in organic synthesis, particularly in the formation of fluorinated aromatic compounds. Its unique properties make it valuable in the development of new materials and catalysts .
Biology and Medicine: In biological research, o-Xylene, decafluoro- is utilized in the modification of peptides and proteins. Its ability to form stable macrocycles with peptides enhances the stability and efficacy of peptide-based therapeutics .
Industry: Industrially, o-Xylene, decafluoro- is employed in the production of high-performance materials, including polymers and coatings. Its chemical stability and resistance to degradation make it suitable for use in harsh environments .
Mécanisme D'action
The mechanism of action of o-Xylene, decafluoro- involves its interaction with nucleophiles through aromatic nucleophilic substitution (S_NAr) reactions. The high electronegativity of fluorine atoms enhances the reactivity of the aromatic ring, facilitating the formation of stable products. This compound targets thiol groups in peptides and proteins, forming stable macrocycles that enhance the stability and efficacy of the modified biomolecules .
Comparaison Avec Des Composés Similaires
- m-Xylene, decafluoro-
- p-Xylene, decafluoro-
- Toluene, decafluoro-
Comparison: Compared to its isomers (m-xylene, decafluoro- and p-xylene, decafluoro-), o-Xylene, decafluoro- exhibits unique reactivity due to the ortho configuration of its fluorine atoms. This configuration influences its chemical behavior, making it more suitable for specific applications in organic synthesis and material science .
Conclusion
o-Xylene, decafluoro- is a versatile compound with significant applications in various fields, including chemistry, biology, medicine, and industry. Its unique chemical properties and reactivity make it a valuable reagent in scientific research and industrial production.
Propriétés
Numéro CAS |
1978-04-7 |
|---|---|
Formule moléculaire |
C8F10 |
Poids moléculaire |
286.07 g/mol |
Nom IUPAC |
1,2,3,4-tetrafluoro-5,6-bis(trifluoromethyl)benzene |
InChI |
InChI=1S/C8F10/c9-3-1(7(13,14)15)2(8(16,17)18)4(10)6(12)5(3)11 |
Clé InChI |
UWTFGHPTJQPZQP-UHFFFAOYSA-N |
SMILES canonique |
C1(=C(C(=C(C(=C1F)F)F)F)C(F)(F)F)C(F)(F)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![3,7,11,17-Tetraazabicyclo[11.3.1]heptadeca-1(17),13,15-triene](/img/structure/B14069991.png)
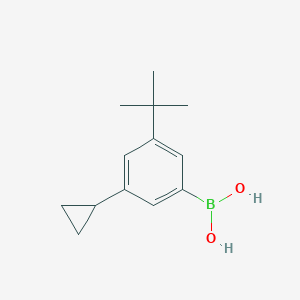
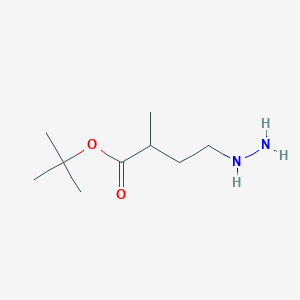
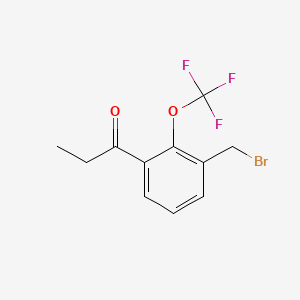
![(5E)-3-(2-aminoethyl)-5-[3-(4-butoxyphenyl)propylidene]-1,3-thiazolidine-2,4-dione;hydrochloride](/img/structure/B14070011.png)
